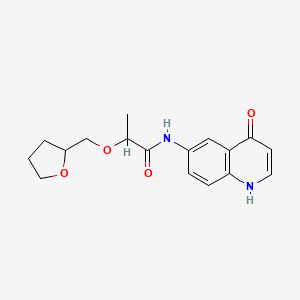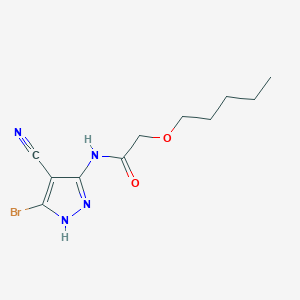
N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor such as 3,5-dibromo-4-cyanopyrazole, the pyrazole ring can be constructed through cyclization reactions.
Introduction of the pentoxyacetamide group: The pentoxyacetamide moiety can be introduced via nucleophilic substitution reactions, where the bromine atom is replaced by the pentoxyacetamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the cyano and pentoxyacetamide groups may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1H-pyrazol-3-yl)-2-methoxyacetamide
- N-(5-bromo-1H-pyrazol-3-yl)-2-ethoxyacetamide
- N-(5-chloro-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide
Uniqueness
N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the bromine atom and the pentoxyacetamide group could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(5-bromo-4-cyano-1H-pyrazol-3-yl)-2-pentoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-2-3-4-5-18-7-9(17)14-11-8(6-13)10(12)15-16-11/h2-5,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVLNVWJKLJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NC1=NNC(=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butyl-N-[3-(5-methyl-1H-imidazol-2-yl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B6994589.png)
![N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide](/img/structure/B6994593.png)
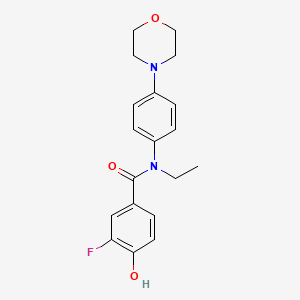
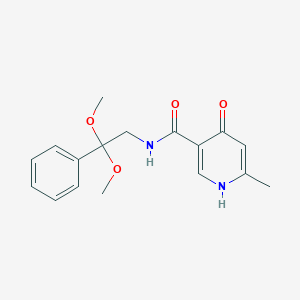
![tert-butyl (2R,3R)-2-methyl-3-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6994623.png)
![cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6994630.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-(3-fluorophenyl)-3-methylbutanamide](/img/structure/B6994637.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B6994641.png)
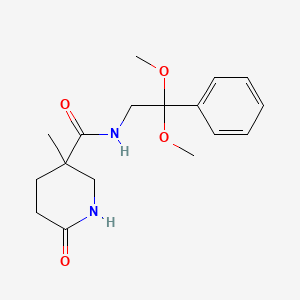
![4-[[2-(2,3a,6a-Trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6994652.png)
![4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide](/img/structure/B6994656.png)
![tert-butyl (2R,3R)-3-[[3-(hydroxymethyl)pyridin-2-yl]carbamoyl]-2-methylpiperidine-1-carboxylate](/img/structure/B6994663.png)
![N-[(2-bromopyridin-4-yl)methyl]-2-cyclopropylfuran-3-carboxamide](/img/structure/B6994683.png)
